molecular formula C13H12N2O3S B2761322 N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide CAS No. 476298-09-6

N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2761322
CAS No.: 476298-09-6
M. Wt: 276.31
InChI Key: YMYLMNRLLXFUHX-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-5-nitrothiophene-2-carboxamide is a nitrothiophene-derived carboxamide featuring a 2,5-dimethylphenyl substituent on the amide nitrogen. This compound belongs to a class of aromatic carboxamides known for diverse biological activities, including herbicidal and antibacterial properties.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8-3-4-9(2)10(7-8)14-13(16)11-5-6-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYLMNRLLXFUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2,5-dimethylphenyl)-5-aminothiophene-2-carboxamide.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on core scaffold variations and substituent effects:

Nitrothiophene Carboxamides
  • N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 24)
    • Core : 5-nitrothiophene-2-carboxamide (shared with the target compound).
    • Substituent : 4-(3,5-difluorophenyl)thiazol-2-yl group.
    • Activity : Exhibits narrow-spectrum antibacterial activity. The thiazolyl-difluorophenyl moiety likely enhances target binding through halogen interactions .
    • Key Difference : The target compound replaces the thiazolyl-difluorophenyl group with a 2,5-dimethylphenyl group, reducing electron-withdrawing effects and increasing steric bulk.
Hydroxynaphthalene Carboxamides
  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
    • Core : 3-hydroxynaphthalene-2-carboxamide (vs. nitrothiophene in the target compound).
    • Substituent : 2,5-dimethylphenyl (shared with the target compound).
    • Activity : Potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM). The hydroxyl group and naphthalene core enable interactions with photosystem II, while dimethylphenyl enhances lipophilicity .
    • Key Difference : The nitrothiophene core in the target compound introduces stronger electron-withdrawing effects compared to the hydroxynaphthalene core, which may shift biological targets (e.g., from herbicidal to antibacterial).

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically influence activity:

Compound Class Substituent Position Substituent Type Biological Activity IC50/Activity Notes Reference
Nitrothiophene Carboxamide 2,5-dimethylphenyl Electron-donating (methyl) Antibacterial (inferred) Not explicitly reported
Hydroxynaphthalene Carboxamide 2,5-dimethylphenyl Electron-donating (methyl) PET inhibition ~10 µM
Hydroxynaphthalene Carboxamide 3,5-difluorophenyl Electron-withdrawing (F) PET inhibition ~10 µM
  • Key Observations: Substituent Position: Both 2,5- and 3,5-disubstituted phenyl groups in hydroxynaphthalene carboxamides show high PET inhibition, suggesting positional flexibility in herbicidal activity . Electronic Effects: Electron-withdrawing groups (e.g., fluorine) enhance PET inhibition in hydroxynaphthalene derivatives.

Biological Activity

N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its anticancer properties and other pharmacological effects based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 2,5-dimethyl aniline under specific conditions to form the desired amide. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the product. Detailed synthetic procedures have been documented in various studies, emphasizing the importance of optimizing these parameters for effective synthesis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer cell lines such as MCF-7, SKBR3, and MDA-MB-231.
  • IC50 Values : Notably, it displayed an IC50 value of approximately 12.51 μM against MCF-7 cells, indicating potent activity compared to control compounds .
  • Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through the activation of caspases and the cleavage of PARP (Poly ADP-ribose polymerase), which are critical markers of programmed cell death .

Other Pharmacological Effects

Beyond its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting a potential role as an antibacterial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may also possess anti-inflammatory properties, although further research is required to elucidate these effects fully.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

  • Study on Breast Cancer Cell Lines : In a controlled laboratory setting, MCF-7 cells treated with this compound exhibited reduced viability and increased apoptotic markers compared to untreated controls. This study underscored the potential for developing this compound into a therapeutic agent for breast cancer .
  • Combination Therapy Assessments : Research has also explored the effects of combining this compound with other chemotherapeutic agents. Results indicated enhanced cytotoxicity when used in conjunction with established drugs like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients .

Data Tables

Biological ActivityCell LineIC50 (μM)Mechanism
AntiproliferativeMCF-712.51Apoptosis induction
AntiproliferativeSKBR3TBDTBD
AntiproliferativeMDA-MB-231TBDTBD
AntibacterialVarious BacteriaTBDTBD

Q & A

Q. What synthetic strategies are commonly employed for N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 5-nitrothiophene-2-carboxylic acid derivatives with 2,5-dimethylaniline. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Amide bond formation : Reaction with 2,5-dimethylaniline under basic conditions (e.g., triethylamine) to yield the final product. Optimization focuses on solvent choice (e.g., acetonitrile for reflux), stoichiometric ratios, and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals validate key functional groups?

  • NMR Spectroscopy :
  • ¹H NMR : Signals at δ 8.2–8.5 ppm (thiophene protons), δ 2.2–2.5 ppm (methyl groups on the phenyl ring).
  • ¹³C NMR : Carbonyl (C=O) resonance near 165 ppm.
    • IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1680 cm⁻¹ (amide C=O stretch).
    • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 265.3 g/mol) and fragmentation patterns consistent with the nitro and amide groups .

Q. What are the primary chemical reactivity pathways of the nitro group in this compound?

The nitro group at the 5-position of the thiophene ring is electron-withdrawing, directing electrophilic substitution to the 3-position. Key reactions include:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering bioactivity .
  • Nucleophilic substitution : Under basic conditions, the nitro group may participate in displacement reactions with nucleophiles like amines or thiols .

Q. How is single-crystal X-ray diffraction applied to resolve the compound’s molecular geometry?

  • Crystallization : Slow evaporation from solvents like acetonitrile yields diffraction-quality crystals.
  • Data collection : Use of SHELX programs (e.g., SHELXL for refinement) to solve the structure.
  • Validation : Tools like ORTEP-3 visualize thermal ellipsoids, while PLATON checks for structural errors (e.g., missed symmetry) .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Antimicrobial assays : Broth microdilution (MIC determination against bacterial/fungal strains).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethylphenyl group influence binding to biological targets?

  • Steric effects : The methyl groups restrict rotation around the amide bond, favoring planar conformations that enhance π-π stacking with aromatic residues in enzymes.
  • Electronic effects : Electron-donating methyl groups modulate the electron density of the phenyl ring, affecting hydrogen-bonding interactions. Comparative studies with analogs lacking methyl groups (e.g., N-phenyl derivatives) reveal reduced activity, highlighting their role .

Q. What computational methods are employed to predict structure-activity relationships (SAR) for this compound?

  • Molecular docking (AutoDock/Vina) : Models interactions with target proteins (e.g., COX-2 or EGFR kinase).
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox reactivity.
  • MD simulations : Track stability of ligand-protein complexes over nanosecond timescales .

Q. How can contradictions in reported biological activity data be resolved experimentally?

  • Dose-response validation : Replicate assays across multiple labs to confirm IC₅₀/MIC values.
  • Off-target profiling : Use proteome-wide screens (e.g., kinase inhibitor panels) to identify confounding interactions.
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Add co-formers (e.g., caffeine) to modify packing interactions.
  • Temperature gradients : Slow cooling from saturated solutions to control nucleation.
  • High-throughput screening : Test >100 solvent combinations (e.g., DMSO/water) to identify optimal conditions .

Q. How does the nitro group’s position on the thiophene ring affect photostability and degradation pathways?

  • Photodegradation studies : Expose to UV-Vis light and monitor decomposition via HPLC. The nitro group at the 5-position increases susceptibility to photolytic cleavage compared to 3-nitro analogs.
  • Mechanistic insights : ESR spectroscopy detects free radicals (e.g., NO₂•) during degradation, suggesting homolytic bond cleavage .

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